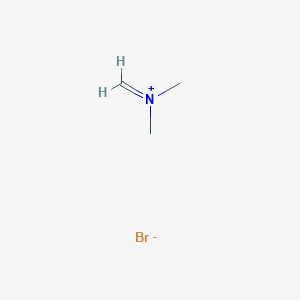
1-(Difluoromethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)butane is an organic compound characterized by the presence of a difluoromethoxy group attached to a butane chain This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)butane typically involves the introduction of the difluoromethoxy group into a butane backbone. One common method is the reaction of butanol with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to facilitate the etherification process. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)butane exerts its effects involves the interaction of the difluoromethoxy group with various molecular targets. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological pathways and alter the activity of specific proteins .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)butane can be compared with other fluorinated compounds such as 1-fluorobutane and difluoromethoxylated ketones:
Difluoromethoxylated Ketones:
The uniqueness of this compound lies in its specific combination of the difluoromethoxy group with a butane backbone, which imparts distinct chemical and physical properties that are valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
1481-51-2 |
|---|---|
Molekularformel |
C5H10F2O |
Molekulargewicht |
124.13 g/mol |
IUPAC-Name |
1-(difluoromethoxy)butane |
InChI |
InChI=1S/C5H10F2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
MZNOZCNMWMZOED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


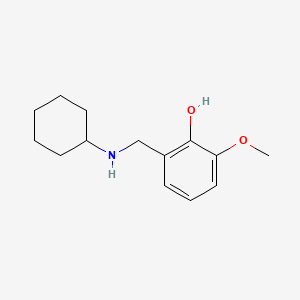

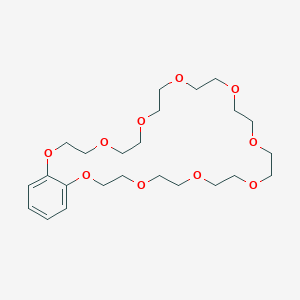
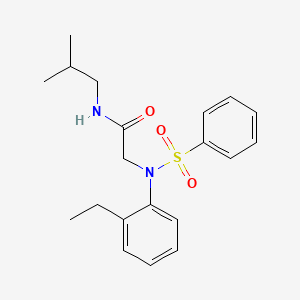


![12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14146413.png)
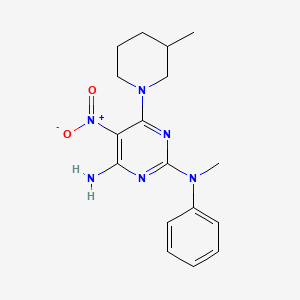

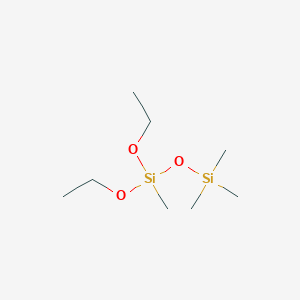
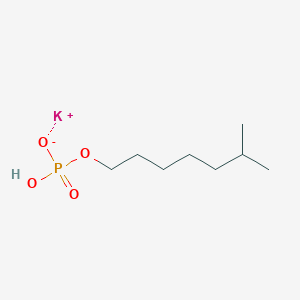
![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)
